molecular formula C11H14N2O2 B14918076 n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine

n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine

Cat. No.: B14918076
M. Wt: 206.24 g/mol
InChI Key: SSWPEWAZLVQXLH-UHFFFAOYSA-N
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Description

n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine is a chemical compound with the molecular formula C11H14N2O2. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine typically involves the reaction of 2-aminobenzoxazole with appropriate alkylating agents. One common method includes the use of 1-methoxypropan-2-yl chloride in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile (MeCN). The reaction is carried out under reflux conditions for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropan-2-yl group enhances its solubility and bioavailability, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C11H14N2O2/c1-8(7-14-2)12-11-13-9-5-3-4-6-10(9)15-11/h3-6,8H,7H2,1-2H3,(H,12,13)

InChI Key

SSWPEWAZLVQXLH-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=NC2=CC=CC=C2O1

Origin of Product

United States

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